molecular formula C16H22BrF3N2O3 B6164975 3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid CAS No. 2117349-64-9

3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid

Cat. No.: B6164975
CAS No.: 2117349-64-9
M. Wt: 427.3
InChI Key:
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Description

. This compound is characterized by the presence of a bromine atom, a tert-butylamino group, and a benzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid typically involves multiple steps, starting with the bromination of a suitable benzamide precursor. The tert-butylamino group is then introduced through a nucleophilic substitution reaction. The final product is obtained by treating the intermediate with trifluoroacetic acid to ensure the desired purity and stability.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of trifluoroacetic acid in the final step helps in achieving the desired chemical properties and stability required for various applications.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamide derivatives, while substitution reactions can produce a variety of substituted benzamides .

Scientific Research Applications

3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and tert-butylamino group play crucial roles in its reactivity and binding affinity to target molecules. The compound may exert its effects through the modulation of enzyme activity or receptor binding, leading to various biochemical and physiological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-t-Butyl 3-bromobenzamide: Shares a similar structure but lacks the propyl and trifluoroacetic acid components.

    3-Bromo-N,N,N-trimethylpropan-1-aminium Bromide: Contains a bromine atom and a propyl group but differs in the amine and benzamide moieties.

Uniqueness

3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid is unique due to its combination of a bromine atom, tert-butylamino group, and benzamide moiety, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

2117349-64-9

Molecular Formula

C16H22BrF3N2O3

Molecular Weight

427.3

Purity

95

Origin of Product

United States

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